molecular formula C13H14Cl2N4OS B5429200 N-(2,6-dichlorophenyl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide

N-(2,6-dichlorophenyl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide

Cat. No. B5429200
M. Wt: 345.2 g/mol
InChI Key: IXTCZEZTOKXRRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-dichlorophenyl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide, commonly known as DCTA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, agriculture, and biotechnology. DCTA is a synthetic compound that was first synthesized in 1992 and has since been studied for its various properties.

Mechanism of Action

The mechanism of action of DCTA involves the inhibition of fungal cell wall synthesis. DCTA inhibits the synthesis of β-(1,3)-glucan, a component of the fungal cell wall, leading to the disruption of the cell wall and subsequent death of the fungal cell.
Biochemical and Physiological Effects:
DCTA has been shown to exhibit low toxicity in various in vitro and in vivo studies. In addition to its antifungal activity, DCTA has also been studied for its potential use as an herbicide and insecticide. Studies have shown that DCTA exhibits potent herbicidal and insecticidal activity against various plant and insect species.

Advantages and Limitations for Lab Experiments

One of the major advantages of using DCTA in lab experiments is its potent activity against various fungal, plant, and insect species. However, one of the limitations of using DCTA is its synthetic nature, which may limit its potential applications in certain fields of research.

Future Directions

There are several potential future directions for the study of DCTA. One potential direction is the further investigation of its antifungal activity and its potential use as an antifungal agent. Another potential direction is the study of its herbicidal and insecticidal activity and its potential use as an herbicide and insecticide. Additionally, the study of the mechanism of action of DCTA and its potential applications in other fields of research, including biotechnology and agriculture, may also be a potential future direction.

Synthesis Methods

The synthesis of DCTA involves the reaction of 2,6-dichloroaniline with 4-methyl-5-ethyl-4H-1,2,4-triazole-3-thiol in the presence of acetic anhydride. The reaction yields DCTA, which can be purified using various techniques, including column chromatography and recrystallization.

Scientific Research Applications

DCTA has been studied extensively for its potential applications in various fields of scientific research. In medicine, DCTA has been studied for its potential use as an antifungal agent. Studies have shown that DCTA exhibits potent antifungal activity against various fungal species, including Candida albicans and Aspergillus niger.

properties

IUPAC Name

N-(2,6-dichlorophenyl)-2-[(5-ethyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl2N4OS/c1-3-10-17-18-13(19(10)2)21-7-11(20)16-12-8(14)5-4-6-9(12)15/h4-6H,3,7H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXTCZEZTOKXRRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(N1C)SCC(=O)NC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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